molecular formula C16H17NO2 B312493 4-ethoxy-N-(4-methylphenyl)benzamide

4-ethoxy-N-(4-methylphenyl)benzamide

Cat. No.: B312493
M. Wt: 255.31 g/mol
InChI Key: PPZZKSMWIQPOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-N-(4-methylphenyl)benzamide is a benzamide derivative featuring an ethoxy group (-OCH₂CH₃) at the para position of the benzoyl ring and a 4-methylphenyl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to the structural versatility of benzamides, which are often explored for their biological activities, including kinase inhibition, antimicrobial effects, and modulation of ion channels .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-ethoxy-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-10-6-13(7-11-15)16(18)17-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

PPZZKSMWIQPOPK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Conformational Comparison

Compound Substituent (Position) Dihedral Angle (°) Hydrogen Bonding Biological Activity
4-Ethoxy-N-(4-methylphenyl)benzamide Ethoxy (para) Inferred Likely N–H⋯O Not reported
4-Methyl-N-(4-methylphenyl)benzamide Methyl (para) 32.3 N–H⋯O chains None reported
4-Methoxy-N-methylbenzamide Methoxy (para) 10.6 N–H⋯O, C–H⋯O Synthetic intermediate
2-MMB Methoxy (ortho) Long QT syndrome suppression

Table 2: Pharmacological Comparison

Compound Key Functional Groups Activity IC₅₀/EC₅₀
HPAPB Hydroxyl, phenylacetyl HDAC inhibition 100–200 μM
AS-4370 Ethoxy (ortho), morpholine Gastrokinetic (prokinetic agent) Superior to cisapride

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